3-Bromo-5-fluorobenzyl chloride
Overview
Description
3-Bromo-5-fluorobenzyl chloride is an organic compound with the molecular formula C7H5BrClF It is a derivative of benzyl chloride, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-fluorobenzyl chloride can be synthesized through several methods. One common approach involves the halogenation of 5-fluorobenzyl chloride with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluorobenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or fluorine atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives, such as benzyl azides, benzyl thiols, and benzyl ethers.
Oxidation: Products may include brominated or fluorinated benzoic acids.
Coupling Reactions: Products are typically biaryl compounds with various functional groups.
Scientific Research Applications
3-Bromo-5-fluorobenzyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring enhances its electrophilic character, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chlorobenzyl chloride: Similar structure but with chlorine instead of fluorine.
3-Fluoro-5-bromobenzyl chloride: Similar structure but with the positions of bromine and fluorine swapped.
3-Bromo-5-methylbenzyl chloride: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-Bromo-5-fluorobenzyl chloride is unique due to the specific electronic effects imparted by the bromine and fluorine substituents. These effects influence its reactivity and make it a valuable intermediate in organic synthesis, particularly in the formation of complex molecules with precise functionalization.
Properties
IUPAC Name |
1-bromo-3-(chloromethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVSLUFLTUOQNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655784 | |
Record name | 1-Bromo-3-(chloromethyl)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094651-50-9 | |
Record name | 1-Bromo-3-(chloromethyl)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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